ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate
Description
Ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-c]pyrimidin-3-one core. This scaffold is substituted with a methyl group at position 5 and a pyridin-2-yl moiety at position 7. The acetamido linker connects the triazolopyrimidinone ring to an ethyl benzoate group, which may enhance solubility and bioavailability. Such triazolopyrimidine derivatives are often explored for pharmacological applications due to their structural similarity to purine bases, enabling interactions with biological targets like kinases or GPCRs .
Structural characterization would likely employ techniques such as $^1$H NMR, IR spectroscopy, and X-ray crystallography using SHELX software .
Properties
IUPAC Name |
ethyl 2-[[2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-3-32-21(30)15-8-4-5-9-16(15)25-20(29)13-27-22(31)28-14(2)24-18(12-19(28)26-27)17-10-6-7-11-23-17/h4-12H,3,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWVYSGGLYHZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Acylation and Esterification: The final steps involve acylation to introduce the acetamido group and esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the keto group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The triazolopyrimidine core is known to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Structural Diversity and Pharmacological Implications
- Triazolo vs. Thiazolo Cores: The target compound’s [1,2,4]triazolo[4,3-c]pyrimidinone core differs from thiazolo[3,2-a]pyrimidine derivatives in electronic properties. The nitrogen-rich triazole ring may enhance hydrogen-bonding interactions with biological targets, whereas the sulfur-containing thiazole ring could improve lipophilicity.
- Substituent Effects: The pyridin-2-yl group at position 7 (target compound) may confer better solubility and target specificity compared to phenyl-substituted analogs (e.g., ’s benzooxazinone derivatives) . The ethyl benzoate moiety could further modulate pharmacokinetics by delaying metabolic degradation.
- Synthetic Approaches : The target compound’s synthesis may resemble methods for triazolo[4,3-a]pyridines (e.g., nucleophilic substitution with tert-butyl esters or coupling reactions using cesium carbonate ).
Biological Activity
Ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyridine ring, a triazole moiety, and an acetamido group. Its molecular formula is , with a molecular weight of approximately 366.42 g/mol.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing triazole and pyridine rings can possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Some triazole derivatives have shown promise in inhibiting cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as kinases and proteases that are crucial in cellular processes.
Pharmacological Effects
Research indicates that the compound exhibits various pharmacological effects:
- Antibacterial : In vitro studies have demonstrated that compounds similar to this compound show effective inhibition against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal : Some derivatives have shown activity against fungal strains such as Candida albicans, indicating potential use in treating fungal infections .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against clinical isolates of Staphylococcus aureus. Results indicated an MIC (Minimum Inhibitory Concentration) range of 12.5–25 µg/mL for effective strains .
Case Study 2: Antitumor Activity
Another research focused on the antitumor potential of triazole derivatives where this compound was tested against human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
